9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-
Description
Molecular Formula and Atomic Connectivity Analysis
The molecular formula of 9H-xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- is C₁₄H₁₀O₈S , as confirmed by high-resolution mass spectrometry. The compound has a molecular weight of 338.289 g/mol , with an exact mass of 338.010 atomic mass units and a polar surface area (PSA) of 142.65 Ų , indicative of its high hydrophilicity due to multiple oxygen-containing substituents. The xanthene core consists of a tricyclic system comprising two benzene rings fused to a central oxygen-containing heterocycle. Key substituents include:
- A sulfonic acid group (-SO₃H) at position 4
- Hydroxyl groups (-OH) at positions 1 and 3
- A methoxy group (-OCH₃) at position 5
- A ketone group (=O) at position 9
The substitution pattern creates significant steric and electronic interactions. The sulfonic acid group at position 4 introduces strong electron-withdrawing effects, while the para-oriented hydroxyl and methoxy groups at positions 1, 3, and 5 create a hydrogen-bonding network that stabilizes the molecular conformation.
Table 1: Molecular descriptors of 9H-xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₀O₈S |
| Molecular weight | 338.289 g/mol |
| Exact mass | 338.010 amu |
| Topological polar surface area | 142.65 Ų |
| LogP | 2.693 |
Properties
CAS No. |
798548-59-1 |
|---|---|
Molecular Formula |
C14H10O8S |
Molecular Weight |
338.29 g/mol |
IUPAC Name |
1,3-dihydroxy-5-methoxy-9-oxoxanthene-4-sulfonic acid |
InChI |
InChI=1S/C14H10O8S/c1-21-9-4-2-3-6-11(17)10-7(15)5-8(16)14(23(18,19)20)13(10)22-12(6)9/h2-5,15-16H,1H3,(H,18,19,20) |
InChI Key |
HPSOBMUVBIZAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3S(=O)(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyphenols and salicylic acids.
Reaction Conditions: The reaction conditions often involve heating the starting materials with acetic anhydride as a dehydrating agent.
Microwave Heating: Modern methods may employ microwave heating to further enhance the efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The presence of hydroxyl and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Scientific Research Applications
Overview
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo-, with the molecular formula and CAS number 798548-59-1, is a complex organic compound belonging to the xanthene family. Its unique structure, characterized by the presence of sulfonic acid, hydroxyl, and methoxy groups, imparts versatile properties that facilitate various applications across scientific research and industry.
Organic Synthesis
9H-Xanthene-4-sulfonic acid serves as a precursor for synthesizing other xanthone derivatives. Its chemical structure allows it to act as a reagent in various organic synthesis reactions, making it valuable in the development of new compounds with potential applications in pharmaceuticals and materials science.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents.
- Anticancer Properties : Preliminary investigations suggest that it may have anticancer effects, particularly in inhibiting the growth of certain cancer cell lines. This property is attributed to its ability to interact with cellular pathways involved in cell proliferation and apoptosis.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. Its mechanism of action involves modulating molecular targets and signaling pathways related to cell growth and inflammation.
Industrial Applications
In industry, 9H-Xanthene-4-sulfonic acid is utilized in producing dyes and pigments due to its vibrant color properties. It is also explored for applications in developing specialty chemicals that require specific solubility and reactivity profiles.
Mechanism of Action
The mechanism of action of 9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparison
*Calculated based on formula.
Key Observations :
- Sulfonic Acid vs. Carboxylic Acid/Aldehyde : The sulfonic acid group in the target compound confers stronger acidity (lower pKa) and higher polarity compared to carboxylic acid or aldehyde analogs .
- Ionic Forms : Sodium salts (e.g., ) enhance aqueous solubility, while free acids (e.g., ) may require pH adjustment for dissolution.
Biological Activity
9H-Xanthene-4-sulfonic acid, 1,3-dihydroxy-5-methoxy-9-oxo- (CAS No. 798548-59-1), is a synthetic compound belonging to the xanthene family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential applications in various therapeutic areas.
- Molecular Formula : C14H10O8S
- Molecular Weight : 338.29 g/mol
- LogP : 2.69350 (indicating moderate lipophilicity)
- Solubility : Water-soluble, which enhances its bioavailability for therapeutic applications.
Anticancer Activity
Xanthene derivatives, including 9H-Xanthene-4-sulfonic acid, have shown significant anticancer properties. The mechanisms of action include:
- Caspase Activation : Induces apoptosis in cancer cells through caspase pathways.
- DNA Interference : Binds to DNA and inhibits topoisomerase activity, disrupting cancer cell proliferation.
- Multi-target Interaction : Xanthene derivatives can interact with various protein targets such as cyclooxygenase and protein kinases, enhancing their anticancer efficacy .
Table 1: Summary of Anticancer Studies on Xanthene Derivatives
Antioxidant Activity
The compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly relevant in mitigating conditions such as neurodegeneration and inflammation:
- Mitochondrial Protection : Studies indicate that it can protect mitochondrial function under oxidative stress conditions by reducing reactive oxygen species (ROS) production .
Table 2: Antioxidant Effects of Xanthene Derivatives
| Study Reference | Assay Type | Concentration Tested | Key Findings |
|---|---|---|---|
| ROS production in macrophages | 100 µM | Reduced ROS levels by up to 40% | |
| Cell viability assays | Various | Enhanced survival in oxidative stress models |
Other Biological Activities
In addition to anticancer and antioxidant properties, xanthene derivatives have been reported to possess:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Potential Neuroprotective Effects : May offer protection against neurodegenerative diseases through modulation of oxidative stress pathways .
Case Studies
-
In Vivo Studies on Anticancer Efficacy :
A study evaluated the efficacy of xanthene derivatives in a mouse model bearing colon tumors. The results indicated that treatment with these compounds resulted in significant tumor regression and enhanced survival rates compared to control groups. -
Clinical Relevance :
Recent clinical trials have explored the use of xanthene derivatives as adjunct therapies in cancer treatment regimens, showing promise in improving patient outcomes when used alongside conventional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
